(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE
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Overview
Description
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring, which is a heterocyclic structure containing sulfur and nitrogen atoms, and a morpholine ring, which is a six-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
(1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE involves its interaction with specific molecular targets in the body. These targets include enzymes and receptors that play key roles in various biological processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Compared to other benzothiadiazine derivatives, (1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(4-MORPHOLINYL)METHANONE is unique due to its specific structural features and the presence of the morpholine ring. Similar compounds include other benzothiadiazine derivatives with different substituents, such as 1,2,4-benzothiadiazine-1,1-dioxide and its various analogs. These compounds share similar biological activities but differ in their potency and specificity .
Properties
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-5-18-11-16-23(20,21)14-10-12(3-4-13(14)18)15(19)17-6-8-22-9-7-17/h3-4,10-11H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYEBAERTZVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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